(3-cyclopropyl-2-methylphenyl)boronic acid
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Overview
Description
(3-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-cyclopropyl-2-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 3-Cyclopropyl-2-methylphenylacetylene using diborane (B2H6) or a similar boron-containing reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (3-cyclopropyl-2-methylphenyl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) and a halide substrate.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronate esters or alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-cyclopropyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-2-methylphenyl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with various nucleophiles, such as hydroxyl or amino groups, forming boronate esters or amides. This reactivity is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
3-Methylphenylboronic acid: Similar structure but lacks the cyclopropyl group, resulting in different reactivity and steric properties.
Cyclopropylboronic acid: Lacks the phenyl and methyl groups, making it less versatile in organic synthesis.
Uniqueness: (3-cyclopropyl-2-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This combination of substituents provides a unique steric and electronic environment, making the compound particularly useful in selective organic transformations and the synthesis of complex molecules.
Properties
IUPAC Name |
(3-cyclopropyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASQHNXISRQFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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